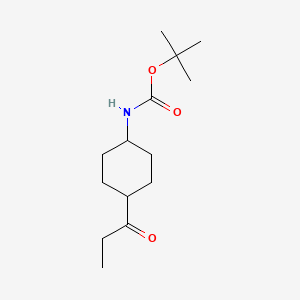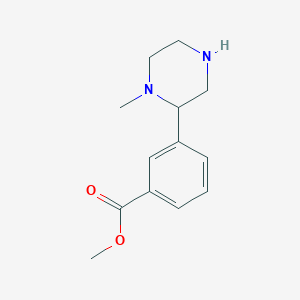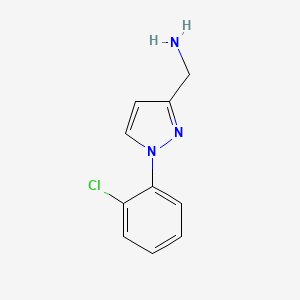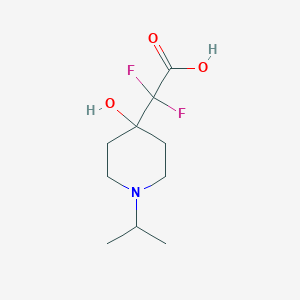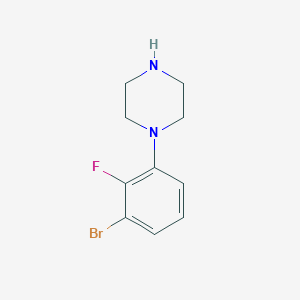![molecular formula C14H15NO B13536896 [3-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B13536896.png)
[3-(4-Methoxyphenyl)phenyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine is an organic compound with the molecular formula C14H15NO It is a derivative of biphenyl, where a methoxy group is attached to one phenyl ring and a methanamine group is attached to the other
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine typically involves the following steps:
Formation of 4’-Methoxy-[1,1’-biphenyl]: This can be achieved through a Suzuki coupling reaction between 4-bromoanisole and phenylboronic acid in the presence of a palladium catalyst.
Introduction of Methanamine Group: The resulting 4’-Methoxy-[1,1’-biphenyl] undergoes a reaction with formaldehyde and ammonium chloride under reductive amination conditions to introduce the methanamine group.
Industrial Production Methods
While specific industrial production methods for (4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
化学反応の分析
Types of Reactions
(4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 4’-Methoxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-Methoxy-[1,1’-biphenyl]-3-ylamine.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
(4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of biphenyl derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their function. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially modulating their activity.
類似化合物との比較
Similar Compounds
4-Methoxybiphenyl: Lacks the methanamine group, making it less reactive in certain biological contexts.
4’-Methoxy-[1,1’-biphenyl]-4-ylamine: Similar structure but with the amine group in a different position, leading to different reactivity and interactions.
4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of a methanamine group, altering its chemical properties and applications.
Uniqueness
(4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine is unique due to the specific positioning of the methanamine group, which allows for distinct interactions and reactivity compared to its analogs. This makes it valuable in the synthesis of specialized compounds and in studying specific biological processes.
特性
分子式 |
C14H15NO |
|---|---|
分子量 |
213.27 g/mol |
IUPAC名 |
[3-(4-methoxyphenyl)phenyl]methanamine |
InChI |
InChI=1S/C14H15NO/c1-16-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15/h2-9H,10,15H2,1H3 |
InChIキー |
RYIMJAGUGYYPRR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC=CC(=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


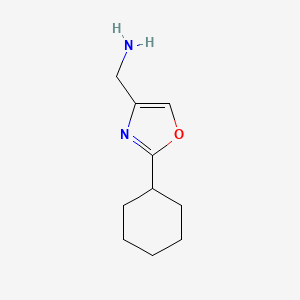
![6-Chloro-2-cyanobenzo[b]thiophene-3-sulfonamide](/img/structure/B13536815.png)

